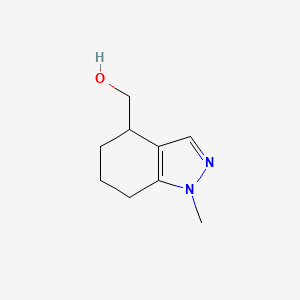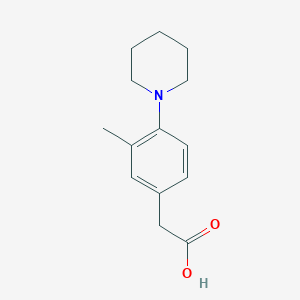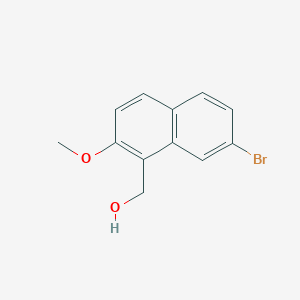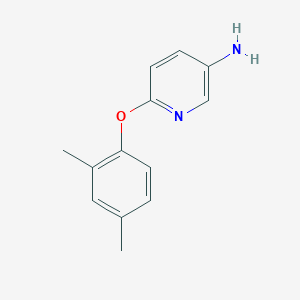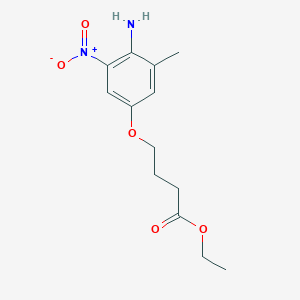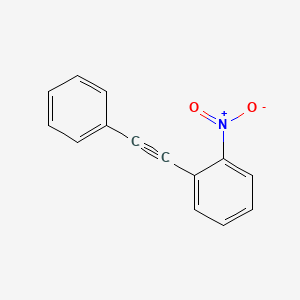![molecular formula C14H24N2 B13894473 3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
3-[2-(Dipropylamino)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dipropylamino)ethyl]aniline is an organic compound with the molecular formula C13H22N2 It is a derivative of aniline, where the amino group is substituted with a dipropylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dipropylamino)ethyl]aniline typically involves the reaction of aniline with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dipropylamino)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
3-[2-(Dipropylamino)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[2-(Dipropylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the dipropylaminoethyl substitution.
N,N-Dipropylaniline: Similar structure but with different substitution patterns.
3-(2-Aminoethyl)aniline: Similar structure but with an aminoethyl group instead of dipropylaminoethyl .
Uniqueness
3-[2-(Dipropylamino)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylaminoethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13/h5-7,12H,3-4,8-11,15H2,1-2H3 |
InChI Key |
MBKXYXSOMKNXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)
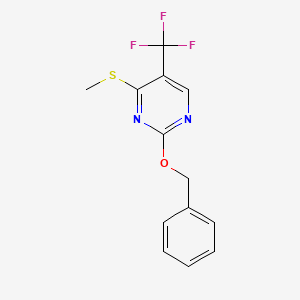
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)

![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
